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molecular formula C11H21NO3 B8423287 (Rac)-2-methyl-3-(tetrahydro-pyran-4-ylamino)-propanoic acid ethyl ester

(Rac)-2-methyl-3-(tetrahydro-pyran-4-ylamino)-propanoic acid ethyl ester

Cat. No. B8423287
M. Wt: 215.29 g/mol
InChI Key: YJTWUDZGGLNEKG-UHFFFAOYSA-N
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Patent
US07517873B2

Procedure details

To a solution of 4.904 g (0.020 mole) of (rac)-3-amino-2-methyl-propanoic acid ethyl ester trifluoroacetate in 100 mL of dichloromethane was added 2.0 g (0.02 mole) of tetrahydro-4H-pyran-4-one, 3.28 g (0.040 mole) of sodium acetate and 6.70 g (0.030 mole) of sodium triacetoxyborohydride. The mixture was stirred at room temperature for 16 hours and then 100 mL of saturated aqueous sodium bicarbonate solution (100 mL) was added. After stirring for another 30 minutes, the layers were separated. The aqueous layer was extracted twice with 100 mL of dichloromethane. The organic layers were washed with 100 mL of brine, combined, dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue was distilled under vacuum to give 2.05 g of (rac)-2-methyl-3-(tetrahydro-pyran-4-ylamino)-propanoic acid ethyl ester as colorless oil. b.p. 135° C., 8 mm Hg.
Name
(rac)-3-amino-2-methyl-propanoic acid ethyl ester trifluoroacetate
Quantity
4.904 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.28 g
Type
reactant
Reaction Step One
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.[CH2:8]([O:10][C:11](=[O:16])[CH:12]([CH3:15])[CH2:13][NH2:14])[CH3:9].[O:17]1[CH2:22][CH2:21][C:20](=O)[CH2:19][CH2:18]1.C([O-])(=O)C.[Na+].C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].C(=O)(O)[O-].[Na+]>ClCCl>[CH2:8]([O:10][C:11](=[O:16])[CH:12]([CH3:15])[CH2:13][NH:14][CH:20]1[CH2:21][CH2:22][O:17][CH2:18][CH2:19]1)[CH3:9] |f:0.1,3.4,5.6,7.8|

Inputs

Step One
Name
(rac)-3-amino-2-methyl-propanoic acid ethyl ester trifluoroacetate
Quantity
4.904 g
Type
reactant
Smiles
FC(C(=O)O)(F)F.C(C)OC(C(CN)C)=O
Name
Quantity
2 g
Type
reactant
Smiles
O1CCC(CC1)=O
Name
Quantity
3.28 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
6.7 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for another 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted twice with 100 mL of dichloromethane
WASH
Type
WASH
Details
The organic layers were washed with 100 mL of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled under vacuum

Outcomes

Product
Details
Reaction Time
16 h
Measurements
Type Value Analysis
AMOUNT: MASS 2.05 g
YIELD: CALCULATEDPERCENTYIELD 47.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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